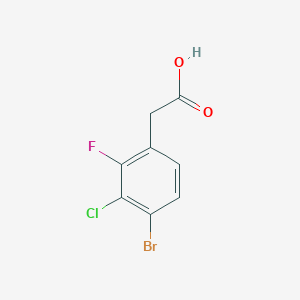

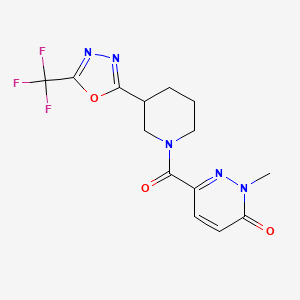

![molecular formula C9H10O3 B2510927 Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 64810-11-3](/img/structure/B2510927.png)

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C12H16O3 .

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate” are not detailed in the sources retrieved, reactions of structurally similar compounds have been reported. For example, reactions that proceed through cyclopropane intermediates have been described for related compounds .Physical And Chemical Properties Analysis

“Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate” is reported to be a liquid at room temperature . Its molecular weight is 166.18 . More specific physical and chemical properties were not found in the sources retrieved.Applications De Recherche Scientifique

- Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate serves as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides . These compounds find applications in organic synthesis and drug discovery .

- Research has explored the antiviral potential of this compound. It inhibits T-lymphocytes, preventing the formation of active transcription factors like NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

- Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a starting material for synthesizing sugars and C-nucleosides. Its unique structure makes it valuable in sugar chemistry .

- Researchers have used this compound to study the opening of oxygen bridges in related molecules. Understanding these reactions contributes to the synthesis of natural products and derivatives .

- The initial step in its synthesis involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate. This reaction is crucial for accessing the compound .

- A remarkable aspect of its synthesis is the ketal hydrolysis reaction. Treatment with HCl, a simple reagent, effectively cleaves the ketal group, demonstrating its efficiency .

Synthetic Intermediates

Antiviral Agents

Starting Material for Sugar Synthesis

Chemical Biology

Regioselective Reactions

Efficient Ketal Hydrolysis

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWCXQRRJNLPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(C1=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

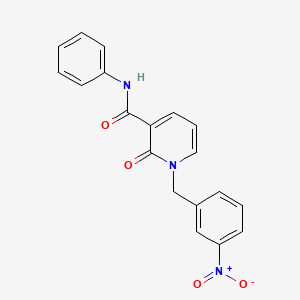

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

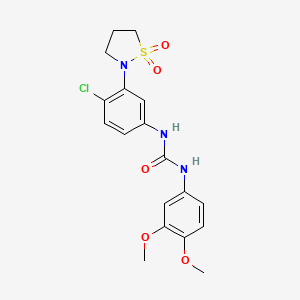

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

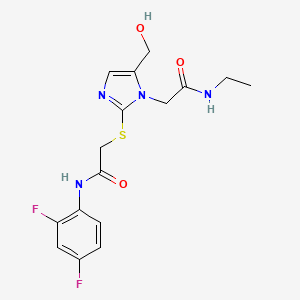

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)